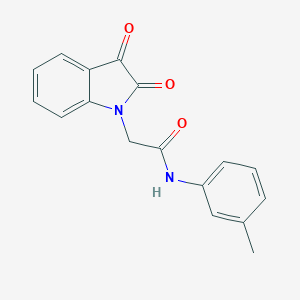

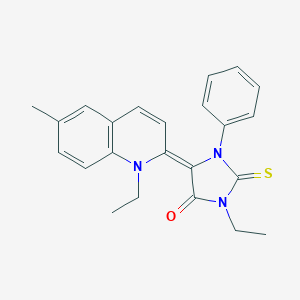

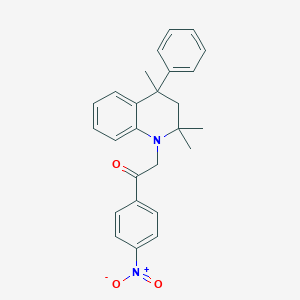

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide, also known as MIT-44, is a synthetic compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development and progression of cancer.

科学的研究の応用

Overview

The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide does not directly appear in the reviewed literature. However, research on related compounds provides valuable insights into the potential applications and mechanisms of action that could be relevant. This includes studies on the degradation of pharmaceutical compounds, indoleamine-2,3-dioxygenase (IDO) inhibitors for cancer therapy, and the environmental impact and removal strategies of acetaminophen, a widely used analgesic.

Degradation and Environmental Impact

Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen (ACT) from aqueous mediums, generating various by-products and elucidating degradation pathways. This process is significant for environmental protection, considering the potential biotoxicity of pharmaceutical compounds and their by-products in water sources (Qutob et al., 2022).

Cancer Therapy

Indoleamine-2,3-dioxygenase (IDO) is an enzyme involved in tryptophan metabolism, playing a role in immune evasion by tumors. Inhibitors targeting IDO, such as 1-methyltryptophan, have shown promise in cancer therapy by potentially reversing immunosuppression and enhancing anti-tumor immunity. However, the complexity of IDO's role in cancer biology suggests that a deeper understanding is necessary for the effective application of these inhibitors (Löb et al., 2009).

Antioxidant Activity and Toxicity

Synthetic phenolic antioxidants (SPAs) have seen widespread use due to their ability to prevent oxidative damage, with applications ranging from food preservation to cosmetics. Despite their benefits, concerns regarding their potential toxicity, environmental persistence, and human exposure pathways have been raised, indicating the need for safer and more sustainable antioxidant alternatives (Liu & Mabury, 2020).

特性

IUPAC Name |

2-(2,3-dioxoindol-1-yl)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-5-4-6-12(9-11)18-15(20)10-19-14-8-3-2-7-13(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYQTGGBFCQOTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,1'-biphenyl]-4-yl-5-(2-furyl)-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B412183.png)

![Diisobutyl 2,2'-bis[4-quinolinecarboxylate]](/img/structure/B412184.png)

![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412185.png)

![1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B412194.png)

![N-(2,5-dimethylphenyl)-N-(11H-indeno[1,2-b]quinolin-11-ylidene)amine](/img/structure/B412195.png)

![1-Phenyl-2-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B412198.png)